molecular formula C11H22O2SSn B1627167 Dibutyltin mercaptopropionate CAS No. 78-06-8

Dibutyltin mercaptopropionate

Cat. No. B1627167
CAS RN: 78-06-8
M. Wt: 337.1 g/mol
InChI Key: IRIAEMUUDSWZOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyltin mercaptopropionate is a chemical compound with the molecular formula C11H22O2SSn . It has a molecular weight of 337.066 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, organotin compounds like it are often used in the plastics industry as catalysts and stabilizers . For instance, they can be used in the formation of urethane by reacting an isocyanate with an alcohol .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3 (5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2, (H,4,5);/q;;;+2/p-2 . This structure is also available as a 2D Mol file .

Scientific Research Applications

1. Neuropharmacological Effects

Dibutyltin mercaptopropionate (DBT) derivatives have been studied for their neuropharmacological effects. For example, 3-mercaptopropionic acid, a related compound, has been shown to affect cardiovascular function and regional levels of gamma-aminobutyric acid (GABA) in the brain, indicating a potential role in neuropharmacology (Alsip, Simon, Fohl, & Dimicco, 1984).

2. Impact on Cellular Transport Systems

Studies have examined the impact of mercaptopropionate on cellular transport systems. For instance, mercaptopropionate has been found to inhibit butyrate uptake in isolated apical membrane vesicles of rat colonocytes, suggesting its influence on short-chain fatty acid transport mechanisms (Stein, Schröder, Milović, & Caspary, 1995).

3. Analytical Chemistry Applications

In analytical chemistry, derivatives of DBT have been utilized for the separation and determination of urinary thiols, demonstrating their utility in biochemical assays and diagnostics (Wroński, 1996).

4. Synthesis and Characterization of Organotin Complexes

DBT has been used in the synthesis of new organotin complexes, such as dibutyltin bis(mercaptoethyl isooctanoate), which are of interest in materials science and chemical engineering due to their thermal stability and potential applications in polymer science (Ming, 2007).

5. Polymerization Processes

DBT compounds have been studied in the context of polymerization processes. For instance, they have been investigated for their role in the polymerization of methyl methacrylate and their effects on the rates of these reactions, providing insights into polymer chemistry (Ayrey, Head, & Poller, 1975).

6. Trypanocidal Activity

Research has been conducted on the trypanocidal activity of dibutyltin derivatives, revealing potential applications in the treatment of diseases caused by Trypanosoma parasites (Susperregui, Bayle, Leger, & Déléris, 1998).

7. Endocrine and Metabolic Effects

DBT has been examined for its obesogenic effects, demonstrating the potential impact of this compound on fat storage, glucose metabolism, and metabolic disease, particularly at environmentally relevant doses (Chamorro-Garcia et al., 2018).

Safety and Hazards

Dibutyltin compounds are known to be harmful if swallowed, toxic in contact with skin, and may cause serious eye damage . They are also suspected of causing genetic defects and may damage fertility or the unborn child . They can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,2-dibutyl-1,3,2-oxathiastanninan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAEMUUDSWZOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)CCS1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058811
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

78-06-8
Record name 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyltin mercaptopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyltin mercaptopropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYLTIN MERCAPTOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin mercaptopropionate
Reactant of Route 2
Dibutyltin mercaptopropionate
Reactant of Route 3
Dibutyltin mercaptopropionate
Reactant of Route 4
Dibutyltin mercaptopropionate
Reactant of Route 5
Dibutyltin mercaptopropionate
Reactant of Route 6
Dibutyltin mercaptopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.